Cilliobrevin D is a cell-permeable, reversible, and specific small-molecule antagonist of the AAA+ ATPase motor cytoplasmic dynein [1]. As a benchmark chemical probe, it blocks dynein-dependent microtubule gliding, ATPase activity, and Hedgehog (Hh) signaling . For procurement and assay design, its primary value lies in its ability to selectively halt retrograde intracellular transport and mitotic spindle assembly without the severe off-target effects associated with legacy inhibitors [2].
Substituting Cilliobrevin D with older generic dynein inhibitors like EHNA or its parent analog Ciliobrevin A compromises assay integrity [1]. EHNA requires millimolar concentrations that inherently disrupt actin networks and inhibit phosphodiesterase 2 (PDE2), confounding cytoskeletal data [2]. Meanwhile, Ciliobrevin A exhibits a significantly higher IC50, forcing researchers to use higher concentrations that increase the risk of DMSO-induced cytotoxicity [3]. Furthermore, substituting chemical inhibition with genetic knockdown (RNAi) fails to provide the rapid, reversible temporal control necessary for tracking dynamic motor protein kinetics in live cells [1].
Cilliobrevin D demonstrates significantly greater potency in inhibiting microtubule-stimulated dynein ATPase activity compared to its parent compound, Ciliobrevin A [1]. This allows researchers to achieve complete motor blockade at lower concentrations, reducing the volume of solvent required and minimizing the risk of non-specific cytotoxicity in delicate live-cell assays [2].
| Evidence Dimension | Inhibition of microtubule-stimulated dynein ATPase activity (IC50) |
| Target Compound Data | 15.0 µM |
| Comparator Or Baseline | Ciliobrevin A (52.0 µM) |
| Quantified Difference | 3.4-fold higher potency for Cilliobrevin D |
| Conditions | In vitro microtubule-stimulated ATPase activity assay |
Enables robust dynein inhibition at lower dosing thresholds, minimizing solvent-induced cytotoxicity in sensitive live-cell assays.
Unlike the legacy inhibitor EHNA, which is notoriously non-selective and requires massive doses to function, Cilliobrevin D specifically targets the AAA+ ATPase motor domain without disrupting the broader cellular architecture [1]. EHNA's requirement for millimolar concentrations leads to severe actin disruption and PDE2 inhibition, whereas Cilliobrevin D preserves actin integrity, ensuring that observed transport defects are strictly dynein-mediated [2].
| Evidence Dimension | Working concentration required for dynein inhibition vs. off-target actin/PDE2 disruption |
| Target Compound Data | Effective at 10–50 µM with preserved actin organization |
| Comparator Or Baseline | EHNA (Requires 0.8–2.0 mM, causing profound actin disruption and PDE2 inhibition) |
| Quantified Difference | Achieves dynein blockade at ~1/20th the concentration of EHNA without confounding cytoskeletal toxicity |
| Conditions | Cell-based motility and cytoskeleton integrity assays |
Prevents false-positive phenotypic data in intracellular transport studies, ensuring reliable target validation.
For dynamic intracellular transport studies, chemical inhibition via Cilliobrevin D provides immediate, reversible blockade of dynein within minutes, which can be fully restored upon washout [1]. This presents a massive workflow advantage over RNAi or CRISPR genetic depletion, which require 24 to 72 hours to take effect, are irreversible, and often induce cell death before the assay can be completed [2].
| Evidence Dimension | Time to achieve functional dynein blockade and reversibility |
| Target Compound Data | Minutes to onset; fully reversible upon washout |
| Comparator Or Baseline | RNAi / CRISPR knockdown (24–72 hours; irreversible) |
| Quantified Difference | Immediate, transient control vs. multi-day irreversible depletion |
| Conditions | Live-cell imaging of melanosome aggregation and mitotic spindle formation |
Provides critical temporal resolution for studying dynamic motor protein processes that are impossible to capture with slow genetic ablation.
Proper procurement and handling of Cilliobrevin D require strict adherence to solvent protocols, as the compound is highly sensitive to moisture . It is soluble up to 50 mM in anhydrous DMSO, but requires warming and sonication for complete dissolution; failure to use fresh, anhydrous solvent will result in precipitation and false-negative assay results .
| Evidence Dimension | Stock solution stability and solvent dependency |
| Target Compound Data | Soluble up to 50 mM in strictly anhydrous DMSO (requires warming/sonication) |
| Comparator Or Baseline | Standard aqueous-soluble biochemical probes |
| Quantified Difference | Highly sensitive to moisture-induced precipitation compared to aqueous benchmarks |
| Conditions | Reagent preparation and -20°C storage |
Procurement teams must ensure concurrent sourcing of high-purity anhydrous DMSO, as moisture contamination leads to false-negative assay results.
Due to its rapid onset and reversibility, Cilliobrevin D is the preferred reagent for transiently halting retrograde transport of organelles (such as peroxisomes and melanosomes) and viruses along microtubules [1]. It allows researchers to establish a baseline, induce a block, and wash out the inhibitor to observe recovery, a workflow impossible with RNAi [2].
Because cytoplasmic dynein is essential for primary cilia function and downstream Hh signaling, Cilliobrevin D is utilized as a potent Hh pathway antagonist [1]. Its superior potency over Ciliobrevin A makes it optimal for screening assays targeting smoothened (Smo) downstream signaling in developmental biology and oncology models .
Cilliobrevin D is deployed to selectively disrupt spindle pole focusing and kinetochore-microtubule attachment [2]. By avoiding the actin-disrupting off-target effects of EHNA, it provides clean, unambiguous data regarding dynein's specific mechanical role during metaphase [3].
Because it directly perturbs primary cilia formation, Cilliobrevin D is procured for developmental biology models to study organogenesis and left-right asymmetry [1]. Its strict target specificity ensures that the observed ciliary defects are not artifacts of generalized cytoskeletal collapse, differentiating it from broader microtubule poisons .